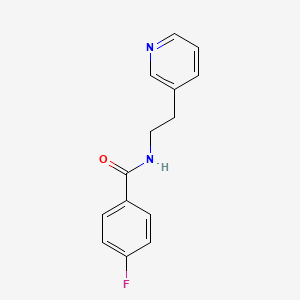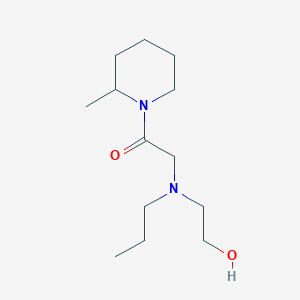
n-(4-(Cyclopentylthio)phenyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(4-(Cyclopentylthio)phenyl)isobutyramide is an organic compound with the molecular formula C15H21NOS It is characterized by the presence of a cyclopentylthio group attached to a phenyl ring, which is further connected to an isobutyramide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-(Cyclopentylthio)phenyl)isobutyramide typically involves the reaction of 4-(cyclopentylthio)aniline with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
n-(4-(Cyclopentylthio)phenyl)isobutyramide can undergo various types of chemical reactions, including:
Oxidation: The cyclopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
n-(4-(Cyclopentylthio)phenyl)isobutyramide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of n-(4-(Cyclopentylthio)phenyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylthio group may enhance the compound’s binding affinity to these targets, while the isobutyramide moiety can modulate its pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-(4-(Cyclopentylthio)phenyl)acetamide
- n-(4-(Cyclopentylthio)phenyl)propionamide
- n-(4-(Cyclopentylthio)phenyl)butyramide
Uniqueness
n-(4-(Cyclopentylthio)phenyl)isobutyramide is unique due to the presence of the isobutyramide moiety, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific research applications.
Propriétés
Formule moléculaire |
C15H21NOS |
|---|---|
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
N-(4-cyclopentylsulfanylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C15H21NOS/c1-11(2)15(17)16-12-7-9-14(10-8-12)18-13-5-3-4-6-13/h7-11,13H,3-6H2,1-2H3,(H,16,17) |
Clé InChI |
WTEHFYKDPQTCDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC1=CC=C(C=C1)SC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















